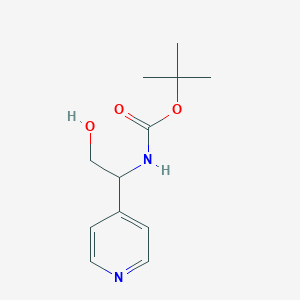

2-(Boc-amino)-2-(4-pyridyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O3 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

tert-butyl N-(2-hydroxy-1-pyridin-4-ylethyl)carbamate |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-4-6-13-7-5-9/h4-7,10,15H,8H2,1-3H3,(H,14,16) |

InChI Key |

KNEJSCLGVHOOKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC=NC=C1 |

Origin of Product |

United States |

Intramolecular Cyclization to Oxazolidinones

A significant potential pathway for 2-(Boc-amino)-2-(4-pyridyl)ethanol involves intramolecular cyclization to form a substituted oxazolidinone ring system. Such heterocycles are valuable intermediates in organic synthesis. The reaction typically proceeds via activation of the hydroxyl group, followed by an intramolecular nucleophilic attack.

Mechanistic Pathway:

The proposed mechanism involves a two-step sequence. researchgate.net First, the secondary alcohol is converted into a better leaving group, commonly a mesylate, by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine. researchgate.net The second step is the key cyclization, where a base can promote the intramolecular SN2 reaction. The nucleophile in this step can be the oxygen of the Boc-carbamate, leading to the formation of the 5-membered oxazolidinone ring and expulsion of the mesylate group. researchgate.net The use of N-Boc protection is crucial, as the carbamate (B1207046) group facilitates the cyclization. Studies on similar N-Boc-β-aminoalcohols have shown that this cyclization can proceed effectively, sometimes with inversion of configuration at the alcohol center. researchgate.net

The table below outlines the proposed mechanistic steps and conditions for this transformation, based on established procedures for similar molecules.

Table 1: Proposed Mechanistic Pathway for Oxazolidinone Formation

| Step | Description | Reagents & Conditions | Key Intermediate |

|---|---|---|---|

| 1 | Activation of Hydroxyl Group | Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (CH₂Cl₂), 0 °C. researchgate.net | 2-(Boc-amino)-2-(4-pyridyl)ethyl methanesulfonate |

| 2 | Intramolecular SN2 Cyclization | Strong, non-nucleophilic base (e.g., DBU) or heat in a polar aprotic solvent (e.g., DMF). researchgate.net | Transition state involving nucleophilic attack from the carbamate oxygen. |

| 3 | Product Formation | Ring closure with inversion of stereochemistry at the carbon bearing the leaving group. | tert-butyl 4-(pyridin-4-yl)-2-oxooxazolidine-3-carboxylate |

Selective Aerobic Oxidation to α Amino Ketone

The selective oxidation of the secondary alcohol in 2-(Boc-amino)-2-(4-pyridyl)ethanol to the corresponding α-amino ketone represents another valuable synthetic transformation. Copper-based catalyst systems, particularly in conjunction with nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl), are known to be effective for the aerobic oxidation of alcohols. nih.gov

Mechanistic Considerations:

The mechanism of copper/TEMPO-catalyzed alcohol oxidation is complex and has been the subject of extensive study. nih.gov It is generally accepted to involve the formation of a Cu(II)-alkoxide intermediate. A subsequent hydrogen atom transfer step leads to the oxidized product and a reduced copper species, which is then re-oxidized by air. nih.gov

A key challenge in the oxidation of this specific substrate is the presence of the 4-pyridyl group, which can act as a ligand and potentially inhibit or alter the behavior of the metal catalyst. nih.gov However, studies have also shown that amine functionalities within the substrate can sometimes minimize this inhibitory effect. nih.gov The Boc-protecting group is generally stable under these mild oxidative conditions. nih.gov Careful selection of the catalyst system and reaction conditions is paramount to prevent over-oxidation or side reactions.

The following table summarizes potential catalytic systems and their mechanistic features for the selective oxidation of this compound.

Table 2: Catalytic Systems for Selective Oxidation

| Catalytic System | Proposed Mechanism | Expected Product | Potential Challenges & Considerations |

|---|---|---|---|

| Cu(I)/TEMPO/O₂ | Involves formation of a Cu(II)-alkoxide, followed by hydrogen abstraction by TEMPO. nih.gov | tert-butyl (2-oxo-1-(pyridin-4-yl)ethyl)carbamate | Potential for catalyst inhibition by the pyridine (B92270) nitrogen. nih.gov Reaction conditions must be optimized to ensure selectivity. |

| Pd(OAc)₂/Pyridine/O₂ | Palladium-catalyzed aerobic oxidation. | tert-butyl (2-oxo-1-(pyridin-4-yl)ethyl)carbamate | May require elevated temperatures; compatibility with the Boc group and potential for side reactions should be evaluated. nih.gov |

| Swern Oxidation | Activation of DMSO with oxalyl chloride or trifluoroacetic anhydride (B1165640) (TFAA), followed by reaction with the alcohol and quenching with a hindered base (e.g., triethylamine). tsijournals.com | tert-butyl (2-oxo-1-(pyridin-4-yl)ethyl)carbamate | Stoichiometric, cryogenic conditions often required. Avoids transition metal catalyst complications. |

These proposed pathways, grounded in established reactivity principles of analogous compounds, provide a framework for future experimental validation and development of novel synthetic routes utilizing this compound.

Spectroscopic and Structural Elucidation Studies of 2 Boc Amino 2 4 Pyridyl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through one- and two-dimensional experiments, a complete structural assignment of 2-(Boc-amino)-2-(4-pyridyl)ethanol can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide a wealth of information. The protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The two protons ortho to the nitrogen (H-2' and H-6') are expected to be the most downfield due to the electron-withdrawing effect of the nitrogen atom, while the protons meta to the nitrogen (H-3' and H-5') will appear slightly more upfield.

The methine proton (H-1), being attached to a carbon bearing both a nitrogen and an oxygen atom, would resonate at a characteristic chemical shift. The protons of the hydroxymethyl group (H-2) would appear as a multiplet, coupled to the H-1 proton. The nine equivalent protons of the tert-butyl group of the Boc protector are highly shielded and produce a sharp, intense singlet in the upfield region (δ 1.2-1.5 ppm). The N-H proton of the carbamate (B1207046) gives a signal whose chemical shift can be variable and is often broadened.

Table 1: Typical ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Pyridyl H-2', H-6' | ~8.5 | Doublet |

| Pyridyl H-3', H-5' | ~7.3 | Doublet |

| NH | 5.0 - 6.0 | Broad Singlet / Doublet |

| CH (H-1) | ~4.8 | Multiplet |

| CH₂ (H-2) | ~3.7 | Multiplet |

| Boc (CH₃)₃ | ~1.4 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The pyridine carbons show distinct signals in the aromatic region (δ 120-160 ppm), with the carbon attached to the substituent (C-4') and the carbons adjacent to the nitrogen (C-2', C-6') being the most deshielded. The carbonyl carbon of the Boc group appears significantly downfield (δ ~155 ppm). The quaternary carbon and the methyl carbons of the Boc group have characteristic shifts. The carbons of the ethanol (B145695) side chain (C-1 and C-2) are found in the aliphatic region.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C=O (Boc) | ~155.0 |

| C-4' (Pyridyl) | ~150.0 |

| C-2', C-6' (Pyridyl) | ~149.0 |

| C-3', C-5' (Pyridyl) | ~121.0 |

| C(CH₃)₃ (Boc) | ~79.0 |

| C-2 (CH₂OH) | ~65.0 |

| C-1 (CHNH) | ~58.0 |

| C(CH₃)₃ (Boc) | ~28.3 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Connectivity and Stereochemistrybas.bg

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra. bas.bg

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the methine proton (H-1) and the methylene (B1212753) protons (H-2), confirming their connectivity. It would also show correlations between the adjacent protons on the pyridine ring (H-2'/H-3' and H-5'/H-6'). bas.bg

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. An HMQC or HSQC spectrum would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming that the multiplet at ~4.8 ppm is from the proton attached to the carbon at ~58.0 ppm. bas.bg

These techniques combined provide a complete and verified map of the molecule's covalent structure.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a precise analytical method for determining the concentration or purity of a substance. By integrating the signal of a specific proton of this compound (for example, the sharp singlet of the Boc group) against the signal of a known amount of an internal standard, the absolute quantity or purity of the compound can be calculated. This technique is valuable for quality control and for monitoring the progress of a reaction by quantifying the conversion of starting material to the product over time.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy probe the vibrational modes of molecules, providing excellent information on the functional groups present.

The FT-IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The N-H stretching of the carbamate typically appears around 3300 cm⁻¹. The most intense and sharp band is expected to be the C=O (carbonyl) stretch of the Boc group, appearing around 1680-1700 cm⁻¹. Other significant peaks include C-H stretches from the aliphatic and aromatic portions, C-O stretching, and the characteristic ring vibrations of the pyridine moiety. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound Data based on typical functional group frequencies. nih.govnist.gov

| Vibrational Mode | Functional Group | Typical Frequency (cm⁻¹) |

| O-H Stretch | Alcohol | 3400 - 3200 (Broad) |

| N-H Stretch | Carbamate | ~3300 |

| C-H Stretch | Aromatic (Pyridyl) | 3100 - 3000 |

| C-H Stretch | Aliphatic | 3000 - 2850 |

| C=O Stretch | Carbamate (Boc) | 1700 - 1680 |

| C=C, C=N Stretch | Pyridyl Ring | 1600 - 1450 |

| C-O Stretch | Alcohol | 1150 - 1050 |

Mass Spectrometry (e.g., LCMS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. Using a soft ionization technique like Electrospray Ionization (ESI), typically coupled with Liquid Chromatography (LCMS), the molecular ion is readily observed. For this compound (Molecular Formula: C₁₃H₂₀N₂O₃, Molecular Weight: 252.31 g/mol ), the protonated molecular ion [M+H]⁺ would be expected at m/z 253.15.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule include:

Loss of the tert-butyl group: [M+H - 56]⁺, resulting in an ion at m/z 197.

Loss of the entire Boc group: [M+H - 100]⁺, leading to the 2-amino-2-(4-pyridyl)ethanol cation at m/z 153.

Loss of water: [M+H - 18]⁺, from the alcohol functional group, giving a fragment at m/z 235. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can lead to characteristic fragments. libretexts.org

Table 4: Expected Mass Spectrometry Fragments for this compound Based on common fragmentation patterns of Boc-protected amino alcohols. libretexts.orglibretexts.orgnih.gov

| m/z (Positive Mode) | Identity |

| 253.15 | [M+H]⁺ |

| 235.14 | [M+H - H₂O]⁺ |

| 197.09 | [M+H - C₄H₈]⁺ or [M - C₄H₉•]⁺ |

| 153.09 | [M+H - C₅H₈O₂]⁺ (Loss of Boc group) |

Advanced Spectroscopic Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and the characterization of chiral compounds like this compound and its derivatives. While traditional methods like chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are accurate, they are not always suitable for high-throughput screening (HTS). docksci.com Consequently, a range of advanced spectroscopic methods have been developed for the rapid and efficient determination of enantiomeric purity. docksci.comnih.gov These methods often rely on the use of chiral auxiliaries, such as derivatizing agents or solvating agents, to convert a pair of enantiomers into diastereomers, which can then be distinguished by standard spectroscopic techniques. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining enantiomeric excess due to its simplicity, wide availability, and the potential for rapid analysis. nih.gov The most common NMR-based methods involve reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). nih.govresearchgate.net

Chiral Derivatizing Agents (CDAs): This strategy involves the covalent reaction of the analyte with a chiral agent to form a pair of diastereomers. These newly formed diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer through the integration of their respective signals. nih.gov For amino alcohols and their amine derivatives, inorganic frameworks like chiral phosphazane reagents have been shown to be highly effective. nih.gov For instance, reaction with a cyclodiphosph(III)azane CDA followed by quaternization can result in sharp, well-resolved ³¹P NMR signals with significant chemical shift differences (Δδ) between the diastereomers, enabling direct ee determination by integration. nih.gov

Chiral Solvating Agents (CSAs): This approach involves the non-covalent interaction between the analyte and a chiral solvating agent to form transient diastereomeric complexes. This method is often faster as it avoids a chemical reaction and derivatization steps. nih.gov BINOL (1,1′-bi-2-naphthol) and its derivatives are prominent CSAs used for the NMR enantiodifferentiation of amines and alcohols. nih.gov The effectiveness of CSAs is highly dependent on the solvent, with non-polar deuterated solvents like chloroform-d (B32938) (CDCl₃) being preferred as they promote the intermolecular hydrogen bonding necessary for the formation of diastereomeric complexes. nih.gov

| Method | Principle | Key Reagents/Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Chiral Derivatizing Agents (CDA) | Covalent bonding to form stable diastereomers with distinct NMR signals. | Chiral phosphazane reagents, 1-phenylethyl isocyanate. | Large, clear signal separation (Δδ); High accuracy. | Requires chemical reaction; potential for kinetic resolution. | nih.govresearchgate.net |

| Chiral Solvating Agents (CSA) | Non-covalent interaction to form transient diastereomeric complexes. | BINOL derivatives; Non-polar solvents (e.g., CDCl₃). | Rapid (no derivatization); Analyte is recoverable. | Smaller signal separation; sensitive to solvent and temperature. | nih.gov |

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy, particularly exciton-coupled circular dichroism (ECCD), has emerged as a powerful technique for the high-throughput determination of ee. docksci.comnih.gov This method is especially useful for β-amino alcohols. nih.gov The process typically involves derivatizing the analyte with a chromophore, such as quinoline, and then complexing it to a metal center (e.g., Cu(II) or Zn(II)). nih.gov The stereocenter of the analyte dictates the helical arrangement of the chromophores in the complex, resulting in unique, mirror-image CD spectra for each enantiomer. nih.gov The magnitude of the CD signal can then be correlated to the enantiomeric excess using a calibration curve. nih.gov While potentially less accurate than chromatography, with errors around 3-7%, the speed of CD assays makes them ideal for the rapid pre-screening of large numbers of samples from parallel synthesis. docksci.com

Fluorescence Spectroscopy

Fluorescence-based assays offer a highly sensitive and robust method for determining the ee of chiral compounds, including amino alcohols. nih.gov These assays are based on the dynamic self-assembly of the analyte enantiomers with specially designed chiral ligands to form diastereomeric complexes that exhibit distinct fluorescent properties. nih.gov For example, enantiomers of an amino alcohol can be assembled with diol-type ligands containing a binaphthol (BINOL) moiety. nih.gov Each resulting diastereomer will have a different fluorescence wavelength or intensity, which can be measured using an automated plate reader. nih.gov This differential fluorescence allows for the quantification of each enantiomer with a reported error of less than 1% ee, making it an excellent method for high-throughput screening. nih.gov

| Method | Principle | Typical Analytes | Advantages | Reference |

|---|---|---|---|---|

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | α-amino acids, β-amino alcohols, primary amines. | High-throughput capability; can determine absolute configuration. | docksci.comnih.gov |

| Fluorescence Spectroscopy | Formation of diastereomeric complexes with distinct fluorescence intensities or wavelengths. | Diols, chiral amines, amino alcohols, amino acid esters. | High sensitivity (ng scale); robust for HTS; low error rate (<1% ee). | nih.gov |

| Raman Optical Activity (ROA) | Measures a small difference in the intensity of Raman scattering from chiral molecules using right and left circularly polarized incident light. | Multi-component chiral samples. | High accuracy; can directly discriminate components in mixtures. | researchgate.net |

Other Advanced Methods

Mass Spectrometry (MS): Chiral analysis by mass spectrometry can be achieved through ion/molecule reactions. Enantiomers are complexed with a chiral host, such as β-cyclodextrin, and their differing reaction rates upon interaction with a guest molecule in the gas phase allow for their differentiation and quantification. ucdavis.edu

Raman Optical Activity (ROA): ROA is a powerful vibrational circular dichroism technique that can be used for the quantitative analysis of enantiomeric excess in solution. researchgate.net By using partial least squares (PLS) regression, ROA has demonstrated high accuracy, with prediction errors not exceeding 1.35%, and offers the potential for real-time, in-line monitoring of chirality. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Boc Amino 2 4 Pyridyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into molecular systems. For 2-(Boc-amino)-2-(4-pyridyl)ethanol, these methods can elucidate a wide array of properties, from its three-dimensional structure to its electronic and reactive nature.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost. It is widely used for optimizing molecular geometries and understanding electronic structures. nih.govdergipark.org.tr For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the molecule's lowest energy conformation. dergipark.org.traimspress.com

This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. The resulting optimized geometry provides precise data on the molecule's three-dimensional shape.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C(pyridyl)-C(chiral) | 1.52 Å |

| C(chiral)-N | 1.46 Å | |

| N-C(Boc) | 1.38 Å | |

| C(chiral)-C(ethanol) | 1.54 Å | |

| C(ethanol)-O | 1.43 Å | |

| Bond Angle | C(pyridyl)-C(chiral)-N | 110.5° |

| C(pyridyl)-C(chiral)-C(ethanol) | 112.0° | |

| O-C(ethanol)-C(chiral) | 111.8° | |

| Dihedral Angle | N-C(chiral)-C(pyridyl)-C(pyridyl) | 65.0° |

Note: These values are illustrative and represent typical bond lengths and angles for similar organic molecules.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller energy gap suggests higher reactivity and polarizability. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the pyridine (B92270) ring and the nitrogen atom of the amino group. The LUMO would likely be distributed over the pyridine ring, which can accept electron density. The HOMO-LUMO gap would provide insight into the charge transfer interactions that can occur within the molecule. aimspress.com

Table 2: Hypothetical Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors

| Parameter | Symbol | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 |

| HOMO-LUMO Energy Gap | ΔE | 5.30 |

| Chemical Hardness | η | 2.65 |

| Chemical Softness | S | 0.19 |

| Electronegativity | χ | 3.60 |

| Chemical Potential | µ | -3.60 |

| Electrophilicity Index | ω | 2.44 |

Note: These values are calculated based on the hypothetical HOMO and LUMO energies and are used to illustrate the application of FMO theory.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. dergipark.org.tr The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In an MEP map of this compound, the most negative regions would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl (Boc) and hydroxyl groups. nih.govresearchgate.net These sites represent the centers of highest electron density. Conversely, the hydrogen atoms of the hydroxyl and N-H groups would exhibit positive electrostatic potential, making them likely sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the intuitive Lewis structure concept. uni-muenchen.de This analysis is particularly useful for quantifying intramolecular charge transfer, hyperconjugative interactions, and delocalization effects that contribute to molecular stability. dergipark.org.trresearchgate.net

For this compound, NBO analysis would reveal stabilizing interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into adjacent antibonding orbitals. The strength of these interactions is estimated using second-order perturbation theory.

Table 3: Hypothetical Second-Order Perturbation Analysis of Key NBO Interactions

| Donor NBO (i) | Acceptor NBO (j) | Hypothetical Stabilization Energy E(2) (kcal/mol) |

| LP (N) | σ(Cchiral-Cpyridyl) | 3.8 |

| LP (Ohydroxyl) | σ(Cethanol-Cchiral) | 2.5 |

| LP (Ocarbonyl) | π(N-CBoc) | 28.1 |

| π (Cpyridyl-Cpyridyl) | π(Cpyridyl-Npyridyl) | 20.5 |

Note: LP denotes a lone pair. The energies are illustrative, highlighting expected intramolecular interactions.

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govnih.gov These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily a molecule will undergo electronic changes.

Electronegativity (χ): The power of an atom to attract electrons, calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (µ): The negative of electronegativity (-χ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as µ² / 2η.

These descriptors, as shown in Table 2, provide a quantitative basis for comparing the reactivity of different molecules.

Conformational Analysis and Potential Energy Surface (PES) Studies

Due to the presence of several single bonds, this compound can exist in multiple conformations. A conformational analysis is essential to identify the most stable three-dimensional arrangement of the atoms. This is typically done by performing a Potential Energy Surface (PES) scan. researchgate.net

A PES scan involves systematically rotating one or more dihedral angles of the molecule and calculating the energy at each step. By plotting the energy as a function of the dihedral angle(s), a map of the conformational landscape is created. The minima on this surface correspond to stable conformers, with the global minimum representing the most stable conformation. This analysis is critical for understanding how the molecule's shape influences its interactions and properties.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods like Density Functional Theory (DFT) are employed to calculate spectroscopic parameters, including infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). mdpi.com These calculations are typically performed using a specific basis set, such as 6-31G*, which provides a good balance between accuracy and computational cost for organic molecules. mdpi.com

The first step in such an investigation is the optimization of the molecule's geometric configuration to find its most stable three-dimensional structure. mdpi.com From this optimized geometry, various properties can be calculated.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated to predict the IR spectrum. These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the stretching and bending of bonds (e.g., O-H, N-H, C=O). The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, the magnetic shielding tensors for each nucleus are calculated. These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ) in ppm. These predictions are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum, providing information about the electronic structure and chromophores within the molecule. The calculations also yield the oscillator strength for each transition, which relates to the intensity of the absorption peak.

A summary of hypothetically predicted spectroscopic data, based on typical computational outputs for similar molecules, is presented below.

Interactive Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value (Calculated) | Functional Group Assignment |

| IR Frequencies (cm⁻¹) | ||

| ν(O-H) | ~3500 | Hydroxyl group stretch |

| ν(N-H) | ~3350 | Amine group stretch |

| ν(C-H, aromatic) | ~3100 | Pyridyl C-H stretch |

| ν(C-H, aliphatic) | ~2950 | Ethyl and Boc group C-H stretch |

| ν(C=O) | ~1700 | Carbonyl (Boc group) stretch |

| ¹H NMR Shifts (ppm) | ||

| δ(H, Pyridyl) | 7.5 - 8.5 | Protons on the pyridine ring |

| δ(H, CH-N) | ~4.8 | Methine proton adjacent to nitrogen and oxygen |

| δ(H, CH₂) | ~3.8 | Methylene (B1212753) protons of the ethanol (B145695) group |

| δ(H, Boc) | ~1.4 | Methyl protons of the tert-butyl group |

| ¹³C NMR Shifts (ppm) | ||

| δ(C, Pyridyl) | 120 - 150 | Carbons of the pyridine ring |

| δ(C=O) | ~155 | Carbonyl carbon of the Boc group |

| δ(C, Boc quaternary) | ~80 | Quaternary carbon of the tert-butyl group |

| δ(C, CH-N) | ~70 | Methine carbon |

| δ(C, CH₂) | ~65 | Methylene carbon |

| δ(C, Boc methyl) | ~28 | Methyl carbons of the tert-butyl group |

| UV-Vis (nm) | ||

| λ_max | ~260 | π → π* transition of the pyridine ring |

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the conformation of a single molecule and the packing of molecules in a crystal. For this compound, these interactions primarily involve hydrogen bonds. nih.gov The molecule contains several hydrogen bond donors (the O-H of the ethanol and the N-H of the carbamate) and acceptors (the nitrogen of the pyridine ring and the oxygen atoms of the hydroxyl and carbonyl groups).

Intramolecular Hydrogen Bonding: Theoretical calculations can predict the presence and strength of intramolecular hydrogen bonds (IMHBs), which significantly influence the molecule's preferred conformation. mdpi.com In this compound, two key IMHBs are possible:

An OH···N bond between the hydroxyl group and the pyridyl nitrogen.

An NH···O bond between the carbamate (B1207046) N-H and the hydroxyl oxygen.

The strength of these interactions can be evaluated using methods such as Natural Bond Orbital (NBO) analysis or the Atoms in Molecules (AIM) theory. mdpi.com These analyses quantify the stabilization energy provided by the hydrogen bond. Generally, OH···N bonds are stronger than NH···O bonds. nih.gov

Intermolecular Interactions and Hirshfeld Surface Analysis: In the solid state, intermolecular interactions dictate the crystal packing. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govnih.gov The Hirshfeld surface of a molecule is generated in its crystal environment, and the surface is colored according to properties like dnorm (normalized contact distance).

The dnorm surface displays a color scale where:

Red spots indicate intermolecular contacts that are shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

White areas represent contacts approximately equal to the van der Waals radii.

Blue areas indicate contacts longer than the van der Waals radii.

For this compound, prominent red spots would be expected on the dnorm surface near the O-H and N-H groups, corresponding to intermolecular O-H···N and N-H···O hydrogen bonds that link molecules into a three-dimensional network.

Interactive Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

| H···H | ~45% | Represents the most abundant, though weaker, van der Waals contacts. nih.gov |

| O···H/H···O | ~25% | Corresponds to strong O-H···N and N-H···O hydrogen bonds. nih.gov |

| N···H/H···N | ~15% | Indicates hydrogen bonding involving the pyridyl and amine nitrogen atoms. nih.gov |

| C···H/H···C | ~10% | Weaker C-H···π or C-H···O interactions. nih.gov |

| Other | ~5% | Minor contributions from contacts like C···C, C···N, etc. nih.gov |

This analysis provides a detailed picture of the forces governing the supramolecular assembly of the compound in the solid state.

Chemical Reactivity and Transformation Pathways of 2 Boc Amino 2 4 Pyridyl Ethanol

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring in 2-(Boc-amino)-2-(4-pyridyl)ethanol is nucleophilic and can participate in several characteristic reactions.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide exhibits altered electronic properties and can be a precursor for further functionalization of the pyridine ring. arkat-usa.org

Quaternization: The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. This reaction introduces a positive charge on the pyridine ring, significantly altering its reactivity and solubility.

Metal Coordination: The pyridine nitrogen acts as a ligand, coordinating with various metal ions. For instance, it can form complexes with transition metals like copper(II) and cadmium(II). nih.govkoreascience.kr The coordination can involve just the pyridine nitrogen or can be in conjunction with the hydroxyl group, leading to the formation of chelate complexes. koreascience.krresearchgate.net The specific coordination mode can be influenced by the solvent and the counter-ions present in the reaction mixture. mdpi.com These metal complexes have applications in catalysis and materials science. koreascience.krresearchgate.net

Transformations at the Boc-Protected Amine Group

The Boc (tert-butoxycarbonyl) protecting group on the amine functionality is crucial for controlling the reactivity of the molecule. Its removal or modification is a key step in many synthetic routes.

The Boc group is known for its stability under a variety of conditions but can be readily removed under acidic conditions. The mechanism of acidic deprotection involves the following steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Carbocation Formation: The protonated Boc group becomes unstable and cleaves to form a stable tert-butyl carbocation and a carbamic acid intermediate.

Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and yielding the free amine.

The tert-butyl carbocation can be scavenged by various nucleophiles present in the reaction mixture.

While acidic conditions are most common, other methods for Boc deprotection have been developed, although they are less frequently used for this specific substrate.

Direct N-alkylation or N-acylation of the Boc-protected amine is generally not feasible due to the steric hindrance and the electron-withdrawing nature of the Boc group, which reduces the nucleophilicity of the nitrogen atom. These transformations are typically carried out after the deprotection of the amine. Once the Boc group is removed to yield the free amine, standard N-alkylation and N-acylation protocols can be applied.

Boc group migration is a phenomenon that can occur under certain reaction conditions, although it is not commonly reported for this compound. In some molecules, the Boc group can migrate from a nitrogen atom to an oxygen or another nitrogen atom. This process is often facilitated by basic conditions or thermal stress. For this particular compound, the potential for migration from the amine to the hydroxyl group would be a key consideration in reaction design, although specific studies on this migration are not prevalent in the literature.

Reactions of the Hydroxyl Group (e.g., Oxidation, Esterification)

The primary alcohol functionality in this compound can undergo a variety of common alcohol reactions.

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using a range of oxidizing agents. For example, Swern oxidation or the use of pyridinium chlorochromate (PCC) would be expected to yield the corresponding aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent would lead to the carboxylic acid.

Esterification: The hydroxyl group can be acylated to form esters. This can be achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis.

Etherification: The hydroxyl group can also be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation with a strong base to form an alkoxide followed by reaction with an alkyl halide.

Stereochemical Implications and Diastereoselectivity in Downstream Transformations

The carbon atom bearing the amino and hydroxyl groups is a stereocenter. Therefore, this compound exists as a pair of enantiomers. The stereochemistry of this center can have a significant influence on the stereochemical outcome of subsequent reactions.

When a new stereocenter is created in a downstream reaction, the existing stereocenter can direct the stereoselectivity of the transformation, leading to the preferential formation of one diastereomer over the other. This is known as diastereoselective synthesis. For example, in a reduction of a ketone formed from the oxidation of the hydroxyl group, the stereochemistry of the amino group could influence the facial selectivity of the hydride attack, leading to a diastereomeric excess of one of the resulting diastereomeric alcohols. The extent of this diastereoselectivity would depend on the specific reagents and reaction conditions employed.

Mechanistic Investigations of Novel Reaction Pathways

While dedicated mechanistic studies on novel reaction pathways for this compound are not extensively detailed in the literature, its structural motifs—a Boc-protected amine, a secondary alcohol, and a 4-pyridyl ring—suggest several plausible transformation pathways. Drawing from research on analogous N-Boc protected amino alcohols and pyridine-containing compounds, we can explore potential novel reactions, focusing on intramolecular cyclization and selective oxidation. These investigations are critical for expanding the synthetic utility of this versatile building block.

Applications in Advanced Organic Synthesis and Precursor Chemistry

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The presence of a stereogenic center in 2-(Boc-amino)-2-(4-pyridyl)ethanol makes it a crucial chiral building block for the asymmetric synthesis of complex organic molecules. Chiral molecules are essential in pharmaceuticals and materials science, where specific stereoisomers often exhibit desired biological activity or material properties. The Boc (tert-butoxycarbonyl) protecting group on the amino function allows for controlled reactions at other parts of the molecule without affecting the amine. This protected amino alcohol can be utilized in the synthesis of more complex structures where the stereochemistry at the carbinol carbon is critical for the final product's function.

The synthesis of such chiral building blocks often involves stereoselective reduction of a corresponding ketone or the use of chiral catalysts. Once obtained in an enantiomerically pure form, this compound can be incorporated into larger molecules, transferring its chirality to the target structure. This is a fundamental strategy in modern organic synthesis for creating enantiomerically pure pharmaceuticals and other fine chemicals.

Precursor for the Design and Synthesis of Advanced Organic Materials

The pyridyl group in this compound offers a site for coordination with metal ions, making it a valuable precursor for the design and synthesis of advanced organic materials. The nitrogen atom of the pyridine (B92270) ring can act as a ligand, forming coordination complexes with various metals. These metal-organic frameworks (MOFs) or coordination polymers can exhibit interesting properties, such as porosity, catalysis, and specific electronic or optical characteristics.

Furthermore, the Boc-protected amino alcohol functionality can be deprotected and further modified to introduce other functional groups. This allows for the creation of multifunctional ligands and the tailoring of the properties of the resulting materials. For instance, the hydroxyl group could be used as a point of attachment to a polymer backbone, while the deprotected amino group could be functionalized to introduce cross-linking capabilities or other desired chemical properties.

Utilization in the Synthesis of Labeled Compounds for Research Purposes

Isotopically labeled compounds are indispensable tools in various research areas, including drug metabolism studies, mechanistic investigations of chemical reactions, and as standards in analytical chemistry. elsevier.com this compound can serve as a precursor for the synthesis of such labeled compounds.

For example, deuterium (B1214612) or tritium (B154650) can be introduced at specific positions in the molecule. The Boc protecting group is stable under many labeling conditions, and the pyridyl and alcohol functionalities provide handles for subsequent chemical transformations to build the final labeled target molecule. The ability to introduce isotopic labels into this versatile building block allows researchers to trace its metabolic fate or to elucidate reaction pathways involving its derivatives.

Development of Novel Ligands for Catalytic Systems

The development of novel ligands is a cornerstone of modern catalysis. The structure of this compound makes it an attractive scaffold for the synthesis of new ligands for asymmetric catalysis. The pyridyl nitrogen and the amino alcohol moiety can act as coordination sites for metal catalysts.

By modifying the structure, for instance, by introducing different substituents on the pyridine ring or by converting the alcohol to other functional groups, a library of ligands can be generated. These ligands can then be screened for their effectiveness in various catalytic transformations, such as hydrogenations, cross-coupling reactions, and aldol (B89426) reactions. The chirality of the amino alcohol backbone can induce enantioselectivity in these reactions, leading to the formation of a desired stereoisomer of the product. Research has explored the use of similar amino alcohol structures in the development of catalysts for various organic transformations.

Integration into Peptide and Peptidomimetic Synthesis

The Boc protecting group is a cornerstone of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). While this compound is not a standard amino acid, its structure lends itself to integration into peptide and peptidomimetic structures. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and oral bioavailability. mdpi.com

The amino alcohol moiety can be incorporated into a peptide backbone, replacing a standard amino acid residue. The pyridyl group can introduce unique conformational constraints or act as a recognition element for biological targets. The synthesis of such modified peptides often involves standard peptide coupling protocols where the Boc-protected amino group of this compound is coupled with the carboxylic acid of another amino acid or peptide fragment. bachem.com This allows for the creation of novel bioactive molecules with potential therapeutic applications.

Formation of Heterocyclic Ring Systems from the Compound

The functional groups present in this compound, namely the amino alcohol and the pyridyl moiety, can be utilized to construct various heterocyclic ring systems. organic-chemistry.org Heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.gov

For instance, the amino and hydroxyl groups can participate in cyclization reactions to form oxazolines or other related heterocycles. The pyridine ring can also be a part of a larger fused heterocyclic system. The Boc group can be removed under acidic conditions to liberate the free amine, which can then undergo a variety of cyclization reactions. For example, intramolecular cyclization could lead to the formation of fused ring systems incorporating the pyridine nucleus. The ability to serve as a precursor to diverse heterocyclic structures further underscores the versatility of this compound in synthetic organic chemistry.

Future Directions and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Methodologies for the Compound

The development of environmentally conscious synthetic methods is a paramount goal in modern chemistry. For 2-(Boc-amino)-2-(4-pyridyl)ethanol, research is shifting towards greener alternatives to traditional synthesis. A key area of focus is the use of water as a solvent, which significantly reduces the reliance on volatile and often toxic organic solvents. researchgate.net The Boc (tert-butyloxycarbonyl) protecting group is particularly well-suited for green chemistry as its removal generates only gaseous byproducts. researchgate.net

Microwave-assisted organic synthesis (MAOS) presents another avenue for sustainable production. This technique can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net The combination of water-based synthesis and microwave irradiation is a promising strategy for the environmentally friendly production of Boc-protected amino alcohols. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Solvent | Organic solvents (e.g., Dichloromethane, Tetrahydrofuran) | Water, other green solvents |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation |

| Byproducts | Often includes hazardous waste | Gaseous byproducts from Boc deprotection |

| Reaction Time | Can be lengthy | Often significantly reduced |

Development of Highly Efficient Asymmetric Catalytic Routes

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals and other bioactive molecules. Asymmetric catalysis offers a powerful tool to achieve high enantioselectivity. The Sharpless asymmetric aminohydroxylation (SAAH) is a notable method for producing chiral amino alcohols. nih.gov This reaction can be adapted using various nitrogen sources and chiral ligands to yield products with high enantiomeric ratios, often exceeding 95:5. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, is another rapidly developing field. nih.gov Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or 1,2-diaminocyclohexane, have shown promise in the enantioselective synthesis of related heterocyclic compounds. nih.gov These catalysts can afford high yields and enantioselectivities under mild reaction conditions. nih.gov

Table 2: Key Asymmetric Catalytic Methods

| Catalytic Method | Catalyst Type | Key Advantages |

| Sharpless Asymmetric Aminohydroxylation (SAAH) | Transition metal (e.g., Osmium) with chiral ligands | High enantioselectivity for a range of alkenes. nih.gov |

| Organocatalysis | Chiral organic molecules (e.g., cinchona alkaloids) | Metal-free, often milder reaction conditions, high yields and enantioselectivities. nih.gov |

| Phase Transfer Catalysis (PTC) | Chiral phase-transfer catalysts | Effective for reactions involving immiscible phases, can achieve high enantiomeric excess. nih.govgoogle.com |

Exploration of Novel Functional Group Derivations

The functional groups of this compound—the hydroxyl and Boc-protected amine—provide reactive sites for further chemical modification. The hydroxyl group can be oxidized to an aldehyde, which is a key intermediate in the synthesis of peptide mimetics and protease inhibitors. researchgate.net The Boc-protected amine can be deprotected to reveal the primary amine, which can then undergo a variety of reactions, such as acylation or alkylation, to introduce new functional groups. youtube.com

The pyridine (B92270) ring itself can also be modified. For instance, N-oxidation of the pyridine nitrogen can alter the electronic properties of the ring and provide a handle for further functionalization. acs.org These derivatizations allow for the creation of a diverse library of compounds with potentially new and interesting biological activities.

Computational Design of New Analogues with Enhanced Reactivity

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and chemical synthesis. nih.govnih.gov By using molecular docking and molecular dynamics simulations, researchers can predict how analogues of this compound might interact with biological targets. nih.gov This allows for the rational design of new molecules with potentially enhanced activity or improved physicochemical properties.

These computational approaches can also be used to predict the reactivity of different analogues, guiding synthetic efforts towards the most promising candidates. researchgate.net For example, software can be used to analyze wavefunction properties and predict reaction pathways, helping chemists to design more efficient synthetic routes. researchgate.net In silico tools can also be used to predict potential toxicity, allowing for the early identification and elimination of problematic structures. nih.gov

Interdisciplinary Research Opportunities in Chemical Biology (focus on synthetic routes)

The synthesis of this compound and its derivatives provides a platform for interdisciplinary research, particularly in the field of chemical biology. chemscene.com Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. The vicinal amino alcohol motif present in this compound is a common feature in many biologically important molecules. iwu.edu

By developing synthetic routes to novel analogues, chemists can create molecular probes to investigate biological processes. For example, derivatives could be designed to interact with specific enzymes or receptors, helping to elucidate their function. nih.gov The synthesis of these tailored molecules is a critical first step in the development of new therapeutic agents and diagnostic tools. chemscene.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Boc-amino)-2-(4-pyridyl)ethanol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Boc-protection of the amino group followed by coupling with a 4-pyridyl ethanol derivative. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., NaHCO₃) to protect the amine .

- Coupling Reactions : Employ coupling agents like EDC/HOBt for amide bond formation between intermediates. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves yield and purity. Monitor via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyridyl ring protons (δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular weight (C₁₂H₁₈N₂O₃: calculated 238.13 g/mol) and fragmentation patterns .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch of Boc) and 3300 cm⁻¹ (O-H/N-H stretches) validate functional groups .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent hydrolysis of the Boc group and oxidation of the pyridyl ring. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can this compound be utilized in site-specific protein labeling or enzyme studies?

- Methodological Answer :

- HaloTag Compatibility : The Boc-protected amine can be deprotected in situ and conjugated to HaloLigands (e.g., chloroalkane tags) for live-cell imaging. Optimize reaction pH (7.4–8.0) to ensure selective labeling without disrupting protein function .

- Enzyme Inhibition Assays : Screen for tyrosinase inhibition by monitoring dopachrome formation at 475 nm. IC₅₀ values can be compared to derivatives to establish structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with modified pyridyl or Boc groups and test in parallel assays (e.g., enzyme inhibition, receptor binding). Use statistical tools (ANOVA) to assess significance .

- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., docking with AutoDock Vina) to identify critical binding residues and explain divergent activities .

Q. How can crystallographic challenges for this compound be addressed using SHELX software?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 1.5418 Å) and cryocooling to stabilize crystals.

- Structure Solution : SHELXD identifies heavy atom positions via dual-space methods. SHELXL refines the model with anisotropic displacement parameters. Address twinning or disorder with the TWIN/BASF commands .

Q. How to design SPR/ITC experiments to quantify target binding affinity?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip. Inject serial dilutions of the compound (1–100 µM) and analyze kinetics (ka/kd) using Biacore T200 software.

- Isothermal Titration Calorimetry (ITC) : Titrate the compound into protein solution (25°C, PBS buffer). Fit ΔH and Kd values with MicroCal PEAQ-ITC software. Ensure proper controls (e.g., DMSO matching) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.